molecular formula C21H19NO3 B2525597 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile CAS No. 622797-97-1

2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile

Cat. No. B2525597
CAS RN: 622797-97-1
M. Wt: 333.387
InChI Key: WCAUOAVDNIWQOT-UNOMPAQXSA-N
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Description

The compound 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile is a complex organic molecule that appears to incorporate a benzofuranone structure with a tert-butyl group and an acetonitrile moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-hydroxyphenyl)acetonitriles, involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could potentially be applied to synthesize the benzofuranone core of the target compound. The tert-butyl group could be introduced through reactions involving tert-butyl containing precursors, as seen in the synthesis of (tert-butyl-NNO-azoxy)acetonitrile .

Molecular Structure Analysis

The molecular structure of the compound likely features a benzofuranone core, which is a bicyclic system consisting of fused benzene and furan rings with a ketone functionality. The presence of a tert-butyl group would add steric bulk to the molecule, potentially influencing its reactivity and physical properties. The acetonitrile group, being a nitrile, would contribute to the molecule's polarity and could be involved in further chemical transformations .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of similar structures involves the use of o-quinone methides, which are intermediates known for their reactivity towards nucleophiles . The tert-butyl group is generally considered to be inert under mild conditions, but its bulkiness can influence the overall reactivity of the molecule . The acetonitrile moiety could undergo reactions typical of nitriles, such as hydrolysis to carboxylic acids or reduction to primary amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The benzofuranone core is likely to contribute to the rigidity and planarity of the molecule, while the tert-butyl group would increase its steric bulk, possibly affecting solubility and melting point. The acetonitrile group would increase the molecule's polarity, potentially affecting its solubility in polar solvents and its boiling point. The exact properties would need to be determined experimentally, as they are not discussed in the provided papers .

Scientific Research Applications

Serendipitous Synthesis and Structural Analysis

  • Synthesis of Nitrogen Heterocycles : A precursor for nitrogen heterocycles, this compound was obtained via the treatment of its salts, showcasing a one-step reduction of an oxime group to a methylene unit using an aminating agent. This method provides a new strategy for tetrazole 1-oxide ring construction, confirmed by X-ray diffraction analysis (Klenov et al., 2016).

Coordination Polymers and Luminescence

  • Lanthanide-containing Coordination Polymers : The compound's structure facilitated the development of lanthanide-based coordination polymers, showing strong luminescence under UV irradiation thanks to an antenna effect. This highlights its potential in creating materials with specific optical properties (Calvez et al., 2011).

Electrosynthesis and Electrochemical Studies

  • Electrochemical Oxidation : Studies have explored the electrochemical oxidation of related compounds, which provide insights into the reactivity and potential applications of this compound in electrochemical synthesis and analysis (Richards et al., 1975).

Catalysis and Chemical Reactions

  • Cobalt(II)-mediated Synthesis : Research into cobalt(II) coordination compounds of similar structures has opened pathways to synthesize benzoxazolyl-pyridines, contributing to the field of ligand design and metal-mediated synthesis (Garza-Ortiz et al., 2013).

properties

IUPAC Name

2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-21(2,3)15-6-4-14(5-7-15)12-19-20(23)17-9-8-16(24-11-10-22)13-18(17)25-19/h4-9,12-13H,11H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAUOAVDNIWQOT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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